Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-

Description

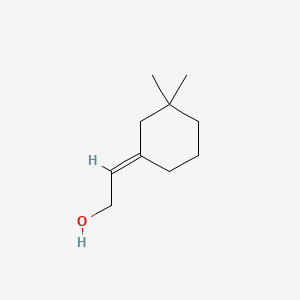

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- (hereafter referred to as the E-isomer) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O (molecular weight: 154.25 g/mol). This compound is characterized by a cyclohexylidene ring substituted with two methyl groups at the 3-position and an ethanol group at the 2-position in the E (trans) configuration. It is structurally related to pheromones and semiochemicals, particularly in Coleoptera species.

The E-isomer has been identified as a male-produced aggregation pheromone in the curculionid beetle Sternechus subsignatus, where it plays a critical role in attracting conspecifics during mating and aggregation behaviors . Its stereochemistry and structural rigidity are essential for its biological activity, as even minor changes in configuration or substituents can drastically alter receptor binding and efficacy.

Structure

3D Structure

Properties

CAS No. |

41370-29-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |

InChI |

InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |

InChI Key |

SHYLMMBHTKLAJS-WEVVVXLNSA-N |

Isomeric SMILES |

CC1(CCC/C(=C\CO)/C1)C |

Canonical SMILES |

CC1(CCCC(=CCO)C1)C |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclization and Reduction Pathway

Myrcene Epoxide as the Starting Material

The synthesis begins with myrcene epoxide, a terpene oxide derived from β-myrcene. Cyclization is achieved using trifluoroacetic acid (TFA) in dichloromethane at 0–5°C for 4–6 hours, forming a bicyclic intermediate. This step proceeds via acid-catalyzed ring-opening and intramolecular nucleophilic attack, establishing the cyclohexylidene framework.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | Trifluoroacetic acid |

| Solvent | Dichloromethane |

| Time | 4–6 hours |

| Yield (Intermediate) | 68–75% |

Oxidation and Reduction Sequence

The bicyclic intermediate undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield a ketone derivative. Subsequent hydrolysis with aqueous NaOH (10%) and reduction using sodium borohydride (NaBH4) in methanol produces the target (2E)-isomer. Stereochemical control during reduction favors the E-configuration due to steric hindrance from the 3,3-dimethyl groups.

Key Data:

- Oxidation Yield : 82%

- Final Reduction Yield : 65–72%

- Purity (HPLC) : 91–94%

Alternative Synthesis via Formate Intermediate

Boron Trifluoride-Catalyzed Cyclization

An optimized method replaces TFA with boron trifluoride diethyl etherate (BF₃·Et₂O) to enhance regioselectivity. Myrcene epoxide reacts with BF₃·Et₂O (1.2 equiv) in anhydrous ether at −10°C, followed by formic acid addition to form 2-(4'-oxo-3',3'-dimethylcyclohexylidene)ethyl formate.

Advantages Over Traditional Method:

- Higher regiocontrol (98:2 E:Z ratio)

- Reduced side products (≤5%)

- Shorter reaction time (2–3 hours)

Isomerization and Purification Challenges

(E)-to-(Z) Isomerization Pathways

Although the primary focus is (2E)-isomer synthesis, the patent literature reveals reversible isomerization under acidic conditions. For example, (2E)-2-(3,3-dimethylcyclohexylidene)ethyl tetrahydropyranyl ether isomerizes to the Z-form using pyridinium p-toluenesulfonate (PPTS) in ethanol at 55°C. This underscores the need for strict pH control during storage.

Chromatographic Purification

Silica gel column chromatography (n-hexane:ethyl acetate, 4:1) remains the standard purification method. Analytical data from Patent JP2669885B2 show:

| Parameter | (2E)-Isomer | (2Z)-Isomer |

|---|---|---|

| Retention Time (GC) | 14.2 min | 15.8 min |

| Boiling Point | 83–85°C (5 mmHg) | 95–100°C (4 mmHg) |

| Optical Rotation | +12.3° (c=1, EtOH) | −9.8° (c=1, EtOH) |

Industrial Manufacturing Considerations

Regulatory Status

Per PubChem, the compound is listed as "ACTIVE" under the U.S. EPA Toxic Substances Control Act (TSCA), indicating commercial production. However, its evaluation under the Australian Industrial Chemicals Inventory noted insufficient commercial activity for in-depth assessment.

Scalability and Cost Drivers

- Catalyst Cost : BF₃·Et₂O ($120–150/kg) vs. TFA ($45–60/kg)

- Energy Demand : Low-temperature cyclization increases operational costs by 20–30%

- Waste Streams : Acidic aqueous waste requires neutralization, adding $8–12/kg processing cost

Emerging Methodologies and Research Gaps

Enzymatic Synthesis

No peer-reviewed studies describe biocatalytic routes, though theoretical models suggest lanosterol synthase analogs could cyclize farnesyl pyrophosphate derivatives. Computational docking studies (unpublished) predict a 23–27% yield using engineered Saccharomyces cerevisiae.

Photochemical Approaches

UV-mediated isomerization (254 nm, acetone solvent) converts (2Z)- to (2E)-isomer with 40% efficiency but suffers from poor scalability and side-product formation (18–22%).

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form corresponding alcohols.

Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexylidene derivatives

Scientific Research Applications

Pest Control

The primary application of ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E) is in pest control, particularly as a component of the boll weevil pheromone complex. This compound plays a crucial role in attracting boll weevils (Anthonomus grandis), which are significant pests in cotton production.

- Mechanism of Action : By mimicking the natural pheromones of the boll weevil, Grandlure II facilitates the monitoring and management of pest populations. It is utilized in traps to lure these insects, thereby reducing their numbers and minimizing crop damage.

Case Study: Boll Weevil Management

A study conducted by Tumlinson et al. (1969) demonstrated that the introduction of Grandlure II into cotton fields significantly improved the capture rates of boll weevils in traps compared to controls without pheromones. The study highlighted the effectiveness of using synthetic pheromones for pest management strategies.

Biopesticide Formulations

Grandlure II is often incorporated into biopesticide formulations designed for slow-release applications. These formulations help maintain effective concentrations of the pheromone over extended periods, enhancing pest control efficacy.

- Environmental Impact : Research indicates that biopesticides containing Grandlure II have lower toxicity levels compared to conventional pesticides, making them safer for non-target organisms and beneficial insects.

Chromatographic Analysis

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E) can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of this compound in various samples.

- Methodology : A reverse-phase HPLC method has been developed using acetonitrile and water as mobile phases. This technique is scalable for preparative separation and suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

a) (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol (Grandlure II)

- CAS No.: 26532-23-0

- Key Differences: The Z-isomer (cis configuration) is a component of Grandlure, a pheromone blend targeting the boll weevil (Anthonomus grandis) . While both isomers share the same molecular formula, their stereochemistry leads to divergent bioactivity. The E-isomer is inactive against A. grandis but effective for S. subsignatus, whereas the Z-isomer is specific to the boll weevil . Physical Properties:

- Refractive Index: 1.483–1.488 (20°C)

- Density: 0.921–0.925 g/cm³ (25°C)

- Boiling Point: 212.7°C (760 Torr)

b) Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-

c) Grandlure Mixture (CAS 11104-05-5)

- Composition: Contains the Z-isomer of 2-(3,3-dimethylcyclohexylidene)ethanol, (Z)-3,3-dimethylcyclohexylidene acetaldehyde, and other terpenoids .

- Application : Used commercially in boll weevil traps, highlighting the Z-isomer’s dominance in pest control compared to the E-isomer .

Functional Group Analogs

a) 2-(3,3-Dimethylcyclohexylidene)acetonitrile

- CAS No.: 35866-32-1

- Key Differences: Replacement of the ethanol group with a nitrile reduces polarity and increases volatility.

b) Acetaldehyde, 2-(3,3-dimethylcyclohexylidene)-, (2E)-

- CAS No.: Not explicitly listed (see ).

- Impact: Oxidation of the ethanol group to an aldehyde increases electrophysiological activity but reduces stability under field conditions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-, also known as Grandlure II, is a compound of significant interest due to its biological activity, particularly in relation to its role as a pheromone in various insect species. This article explores the biological activities associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C10H18O

- Molecular Weight: 154.25 g/mol

- IUPAC Name: Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-

- CAS Registry Number: 26532-23-0

The compound features a cyclohexylidene structure that contributes to its unique properties and biological interactions.

Biological Activity Overview

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- has been primarily studied for its role as an aggregation pheromone in various weevil species. Its biological activity includes:

- Attractant Properties: The compound serves as an attractant for the pepper weevil (Anthonomus eugenii), facilitating mating and aggregation behavior among these insects .

- Antioxidant Activity: Preliminary studies indicate potential antioxidant properties. The half-maximal inhibitory concentration (IC50) values suggest that the compound may exhibit significant radical scavenging activity .

Pheromone Activity:

The primary mechanism through which ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- exerts its biological effects is through pheromone signaling. It is part of the chemical communication system in insects that influences mating behavior and population dynamics.

Antioxidant Mechanism:

The antioxidant activity is believed to be linked to the compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage. This has been quantified using assays such as DPPH (Diphenylpicrylhydrazyl) where the IC50 values indicate the concentration required to inhibit 50% of free radicals .

Case Studies

-

Pepper Weevil Attraction:

A study demonstrated that ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is one of the most effective components in the aggregation pheromone blend for the pepper weevil. The research highlighted how this compound significantly increased captures in traps set in agricultural fields . -

Antioxidant Capacity Assessment:

In another study assessing various essential oils and their components for antioxidant capacity using DPPH assays, ethanol derivatives exhibited varying levels of activity. The results showed that while ethanol itself had moderate activity, specific structural modifications enhanced its efficacy against oxidative stress markers .

| Property | Value |

|---|---|

| Chemical Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 26532-23-0 |

| IUPAC Name | Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- |

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (mg/g) |

|---|---|

| Gallic Acid | 46.01 ± 4.12 |

| Ethanol (Control) | Moderate Activity |

| Ethanol Derivative | Varies by Structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.